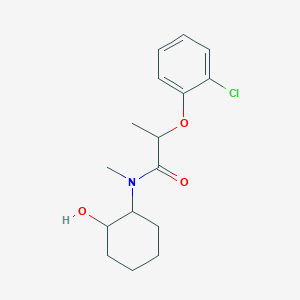![molecular formula C19H15BrClNO3 B5347025 allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of acrylates and has been found to have various applications in the field of medicine and biology.
Aplicaciones Científicas De Investigación
Allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate has been found to have various applications in scientific research. It has been used as a tool to study the mechanism of action of different biological processes. It has also been used as a substrate for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have an effect on the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have an effect on the central nervous system, cardiovascular system, and immune system. It has also been found to have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the mechanism of action of different biological processes. One limitation of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate. One direction is the development of new drugs and therapeutic agents based on this compound. Another direction is the study of its effect on different biological processes and the identification of new targets for drug development. Additionally, the optimization of the synthesis method and the investigation of its toxicity are also important areas for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has various applications in scientific research. Its ability to inhibit the activity of certain enzymes makes it a useful tool for studying the mechanism of action of different biological processes. However, its toxicity can limit its use in certain experiments. Future research on this compound is important for the development of new drugs and therapeutic agents and the understanding of its effect on different biological processes.
Métodos De Síntesis
Allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate can be synthesized using a combination of different chemical reactions. The synthesis involves the use of allyl bromide, 4-chloroaniline, and 2-bromobenzoyl chloride. The reaction starts with the formation of an amide intermediate, which is then treated with allyl bromide to form the final product.
Propiedades
IUPAC Name |
prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-2-11-25-19(24)17(12-13-7-9-14(21)10-8-13)22-18(23)15-5-3-4-6-16(15)20/h2-10,12H,1,11H2,(H,22,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWGVIAQKULIK-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)

![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)

